
2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is a chemical compound with the molecular formula C15H18N2O It is an organic compound that features a phenyl group, a pyridin-2-ylmethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol typically involves the reaction of 2-phenylpropan-2-ol with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-((pyridin-3-ylmethyl)amino)propan-2-ol
- 2-Phenyl-1-((pyridin-4-ylmethyl)amino)propan-2-ol
- 2-Phenyl-1-((pyridin-2-ylmethyl)amino)butan-2-ol
Uniqueness
2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridin-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development[7][7].
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-phenyl-1-(pyridin-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-15(18,13-7-3-2-4-8-13)12-16-11-14-9-5-6-10-17-14/h2-10,16,18H,11-12H2,1H3 |
InChI Key |
OKHFPPBAFPOHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















